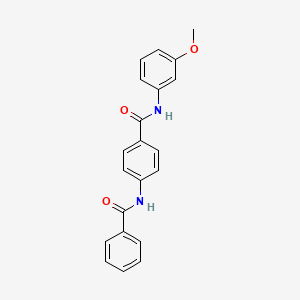

![molecular formula C18H13BrN2O5 B5500964 4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid is a compound of interest in chemical research. Its synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding its applications and behavior in various contexts.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves reactions of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under different conditions, demonstrating the complexity and precision required in synthesizing such compounds (Sun Ducheng, 2012).

Molecular Structure Analysis

The molecular structure of compounds like this compound is often complex. For example, the structure of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid was confirmed using NMR and IR spectroscopic techniques, highlighting the detailed analysis required to understand these molecules (T. Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds can be intricate. As an example, the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid through bromination, diazo, and hydrolysis reactions illustrates the complexity of chemical reactions and properties associated with these compounds (Feng Yu-chuan, 2012).

Physical Properties Analysis

The physical properties of such compounds are often determined through various spectroscopic and analytical techniques. For instance, the study of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provides insight into the physical properties of similar compounds (P. A. Suchetan et al., 2016).

Scientific Research Applications

Bioactive Phenyl Ether Derivatives

- Research on bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus has identified compounds with strong antioxidant activities. These include phenyl ether derivatives like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, which exhibited significant antioxidant potential, demonstrating the potential of these compounds in various applications, including possibly pharmaceuticals and food preservation (Xu et al., 2017).

Synthesis and Applications in Chemistry

- A study on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid, a structurally related compound, outlined its use as a sensitive reactive alternative in enzymatic methods for the determination of phenol, highlighting its importance in chemical analysis and synthesis (Feng Yu-chuan, 2012).

Environmental Applications

- In environmental science, research on the treatment of certain herbicides using membrane bioreactor technology has shown the effectiveness of this approach in breaking down toxic phenoxyacetic and benzoic acid herbicides, suggesting potential environmental remediation applications (Ghoshdastidar & Tong, 2013).

Photodynamic Therapy in Cancer Treatment

- The synthesis and characterization of zinc phthalocyanine derivatives, including those with benzoic acid groups, have been studied for their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Antioxidant and Enzyme Inhibitory Actions

- Novel antioxidant bromophenols synthesized from benzoic acids have been shown to possess powerful antioxidant activities and inhibitory actions against certain metabolic enzymes. This highlights their potential in medical and biochemical research (Öztaşkın et al., 2017).

Enzymatic Oxidative Polymerization

- Research on the enzymatic oxidative polymerization of para-imine functionalized phenol derivatives, including benzoic acid derivatives, has contributed to advancements in polymer chemistry. This study has implications for developing new materials with specific properties (Kumbul et al., 2015).

Structural and Biological Properties

- The structural elucidation of benzamide derivatives, including benzoic acid compounds, has provided insights into their biological and pharmacological properties. These properties include antioxidant, anti-inflammatory, anticancer, and neuroprotective actions, which are significant for human health (Oliveira et al., 2018).

properties

IUPAC Name |

4-[[4-bromo-2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O5/c19-13-5-6-15(12(7-13)8-14-16(22)21-18(25)20-14)26-9-10-1-3-11(4-2-10)17(23)24/h1-8H,9H2,(H,23,24)(H2,20,21,22,25)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVWNLRXGXIUNV-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)